molecular formula C18H26N4O4 B2828304 Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235051-96-3

Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2828304
CAS No.: 1235051-96-3
M. Wt: 362.43
InChI Key: GIKNYUWGFMIJHK-UHFFFAOYSA-N
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Description

Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a dimethylamino group, and an oxoacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step involves the reaction of the piperidine derivative with dimethylamine under controlled conditions.

    Attachment of the Oxoacetamido Group: This step typically involves the reaction of the intermediate compound with an oxoacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives with altered functional groups.

    Reduction: May produce reduced derivatives with modified chemical properties.

    Substitution: Can result in substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Affecting signaling pathways or metabolic processes.

    Altering Cellular Functions: Influencing cellular functions and responses through its chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dimethylamino)benzoate: Shares the dimethylamino group but lacks the piperidine and oxoacetamido groups.

    N-(4-(dimethylamino)phenyl)acetamide: Contains the dimethylamino and acetamido groups but lacks the piperidine ring.

Uniqueness

Methyl 4-((2-((4-(dimethylamino)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is unique due to its combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. The presence of the piperidine ring, dimethylamino group, and oxoacetamido group distinguishes it from other similar compounds and enhances its versatility in scientific research.

Properties

IUPAC Name

methyl 4-[[[2-[4-(dimethylamino)anilino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-21(2)15-6-4-14(5-7-15)20-17(24)16(23)19-12-13-8-10-22(11-9-13)18(25)26-3/h4-7,13H,8-12H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKNYUWGFMIJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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